6-Isopropoxynaphthalene-2-boronic acid
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Overview
Description
6-Isopropoxynaphthalene-2-boronic acid: is an organoboron compound with the molecular formula C13H15BO3. It is a derivative of naphthalene, featuring an isopropoxy group at the 6-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropoxynaphthalene-2-boronic acid typically involves the borylation of 6-isopropoxynaphthalene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene). The reaction conditions usually involve heating the mixture to around 80-100°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 6-Isopropoxynaphthalene-2-boronic acid primarily undergoes Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or aryl-vinyl compounds. This reaction is facilitated by a palladium catalyst and a base, typically under mild conditions .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: 6-Isopropoxynaphthalene-2-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. This compound may be explored for similar applications, although specific studies on this compound are limited .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of biaryl compounds makes it a key reagent in the development of new materials with unique properties .
Mechanism of Action
The primary mechanism of action for 6-Isopropoxynaphthalene-2-boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The palladium catalyst is regenerated in the process, allowing the reaction to proceed catalytically .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Naphthylboronic acid
Comparison: 6-Isopropoxynaphthalene-2-boronic acid is unique due to the presence of the isopropoxy group, which can influence its reactivity and selectivity in coupling reactions. Compared to phenylboronic acid and 4-methoxyphenylboronic acid, it offers different electronic and steric properties, making it suitable for specific synthetic applications. The naphthalene core also provides additional rigidity and conjugation compared to simpler boronic acids .
Biological Activity
6-Isopropoxynaphthalene-2-boronic acid is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry and biochemistry. This compound is characterized by its ability to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a naphthalene ring substituted with an isopropoxy group and a boronic acid functional group. Its chemical structure can be represented as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C13H15BO3 |
Molecular Weight | 230.07 g/mol |
The biological activity of this compound is primarily attributed to its boronic acid group, which can interact with biological molecules through the formation of reversible covalent bonds. This property is particularly useful in:
- Enzyme Inhibition : The compound can inhibit enzymes that utilize diols as substrates by forming stable complexes.
- Sensing Applications : It can act as a sensor for glucose and other sugars due to its affinity for diols.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of specific enzymes associated with tumor growth.
Case Study : In one study, treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) in MCF-7 breast cancer cells when compared to control groups.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Tests against common bacterial strains revealed that it possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
E. coli | 12 |
S. aureus | 15 |
P. aeruginosa | 10 |
Research Findings
- Enzyme Inhibition Studies : A series of experiments demonstrated that this compound effectively inhibits serine proteases, which play crucial roles in various biological processes.
- Cell Proliferation Assays : The compound was evaluated for its effects on cell proliferation using MTT assays, showing a dose-dependent decrease in cell growth in several cancer cell lines.
- Mechanistic Insights : Further investigation into the molecular interactions revealed that the compound binds to the active site of target enzymes, leading to altered enzymatic activity and subsequent cellular effects.
Properties
IUPAC Name |
(6-propan-2-yloxynaphthalen-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BO3/c1-9(2)17-13-6-4-10-7-12(14(15)16)5-3-11(10)8-13/h3-9,15-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPYKUBNWRQNAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OC(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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